molecular formula C10H4F5N B12556400 1H-Pyrrole, 2-(pentafluorophenyl)- CAS No. 147439-17-6

1H-Pyrrole, 2-(pentafluorophenyl)-

Cat. No.: B12556400
CAS No.: 147439-17-6
M. Wt: 233.14 g/mol
InChI Key: ZPASTXAQAXSFIY-UHFFFAOYSA-N
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Description

1H-Pyrrole, 2-(pentafluorophenyl)- is a compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom. The presence of the pentafluorophenyl group at the 2-position of the pyrrole ring significantly influences its chemical properties and reactivity.

Preparation Methods

The synthesis of 1H-Pyrrole, 2-(pentafluorophenyl)- can be achieved through several methods. One common approach involves the cyclization of pentafluoroaniline with 2,5-dimethoxytetrahydrofuran in the presence of acetic acid. This reaction is typically carried out under reflux conditions for several hours, followed by purification through chromatography . Another method involves the use of phosphorus pentoxide (P2O5) as a cyclization agent, which provides the desired product in good yield . These methods are suitable for both laboratory-scale and industrial-scale production.

Chemical Reactions Analysis

1H-Pyrrole, 2-(pentafluorophenyl)- undergoes various chemical reactions, including electrophilic substitution, oxidation, and reduction. Electrophilic substitution reactions, such as formylation and acetylation, are commonly performed using reagents like trifluoromethanesulfonic acid . These reactions typically yield 2-substituted products, which can be further converted into 3-substituted products through rearrangement . The compound can also participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 2-(pentafluorophenyl)- is primarily related to its ability to undergo electrophilic substitution reactions. The pentafluorophenyl group enhances the electron-withdrawing properties of the pyrrole ring, making it more reactive towards electrophiles . This reactivity is exploited in various synthetic transformations, allowing for the selective modification of the compound’s structure. The molecular targets and pathways involved in its biological activity are still under investigation, but its potential as a therapeutic agent is being explored .

Comparison with Similar Compounds

1H-Pyrrole, 2-(pentafluorophenyl)- can be compared to other substituted pyrroles, such as 1H-Pyrrole, 2-phenyl- and 1H-Pyrrole, 2-(trifluoromethyl)- . While these compounds share a similar core structure, the presence of different substituents at the 2-position significantly affects their chemical properties and reactivity. For example, the pentafluorophenyl group in 1H-Pyrrole, 2-(pentafluorophenyl)- provides unique electronic and steric effects that are not observed in other substituted pyrroles . This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

147439-17-6

Molecular Formula

C10H4F5N

Molecular Weight

233.14 g/mol

IUPAC Name

2-(2,3,4,5,6-pentafluorophenyl)-1H-pyrrole

InChI

InChI=1S/C10H4F5N/c11-6-5(4-2-1-3-16-4)7(12)9(14)10(15)8(6)13/h1-3,16H

InChI Key

ZPASTXAQAXSFIY-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)C2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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